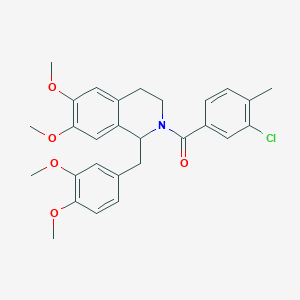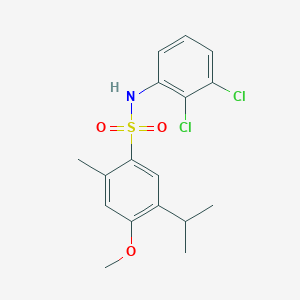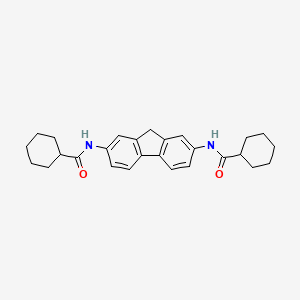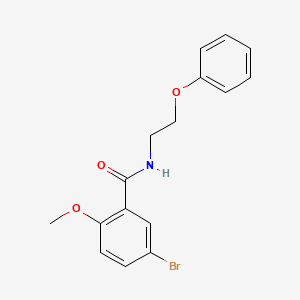![molecular formula C14H18Cl2O4 B4331542 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid)](/img/structure/B4331542.png)
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid)
Descripción general
Descripción
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid), also known as TCDCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) is not fully understood, but it is believed to interact with specific cellular targets to produce its physiological effects. In anti-inflammatory and anti-cancer applications, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been shown to inhibit specific cellular pathways involved in inflammation and cancer progression. In drug delivery applications, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been shown to form stable complexes with drugs and release them in a controlled manner. In materials science, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been used as a building block to form novel materials with unique mechanical and optical properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) vary depending on the specific application. In anti-inflammatory and anti-cancer applications, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been shown to reduce inflammation and inhibit cancer cell growth. In drug delivery applications, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been shown to enhance drug stability and release drugs in a controlled manner. In materials science, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been used as a building block to form materials with unique mechanical and optical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) in lab experiments include its unique structure and properties, which can be used to form novel materials and drug delivery systems. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) also has anti-inflammatory and anti-cancer properties, making it a promising candidate for further research in these areas. However, the limitations of using 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) in lab experiments include its complex synthesis method and potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for research on 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid). In medicine, further research is needed to fully understand the anti-inflammatory and anti-cancer properties of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) and its potential use in drug delivery systems. In materials science, further research is needed to develop new materials using 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) as a building block. In environmental science, further research is needed to explore the potential use of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) as a catalyst in various chemical reactions. Overall, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) is a promising compound with numerous potential applications, and further research is needed to fully understand its properties and potential uses.
Aplicaciones Científicas De Investigación
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in drug delivery systems due to its unique structure and properties. In materials science, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been used as a building block for the synthesis of novel materials with unique mechanical and optical properties. In environmental science, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) has been studied for its potential use as a catalyst in various chemical reactions.
Propiedades
IUPAC Name |
2-[3-[carboxy(chloro)methyl]-1-adamantyl]-2-chloroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2O4/c15-9(11(17)18)13-2-7-1-8(4-13)5-14(3-7,6-13)10(16)12(19)20/h7-10H,1-6H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAWOQDUTATKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(C(=O)O)Cl)C(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 4-(4-{[5-(1-adamantyl)-2-furoyl]amino}phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4331472.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331478.png)
![2-[2-(benzylthio)benzoyl]-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4331483.png)

![1-(2-bromo-4,5-dimethoxyphenyl)-8,9-dimethoxy-2-(4-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B4331492.png)
![ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B4331499.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4331524.png)
![4-{[cyclohexyl(methyl)amino]sulfonyl}-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzamide](/img/structure/B4331531.png)
![N-(3,4-dichlorophenyl)-N'-[4-fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B4331546.png)


